molecular formula C33H34N4O6-2 B1241786 Bilirubin(2-)

Bilirubin(2-)

Cat. No. B1241786
M. Wt: 582.6 g/mol
InChI Key: BPYKTIZUTYGOLE-IFADSCNNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin(2-) is a dicarboxylic acid dianion obtained by deprotonation of the two carboxy groups of bilirubin;  major species at pH 7.3. It has a role as a human metabolite. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a bilirubin IXalpha.

Scientific Research Applications

Bilirubin as a Biomarker and Disease Predictor

Bilirubin, traditionally viewed as a toxic byproduct in infants, has been reevaluated as a potential health-promoting molecule in adults. Studies have linked mildly elevated serum bilirubin levels with a decreased prevalence of chronic diseases, notably cardiovascular diseases (CVDs), and reduced mortality risk factors associated with CVD, cancer, Type 2 diabetes mellitus, and all-cause mortality. This evidence suggests bilirubin's role as a biomarker for chronic disease prevalence and a predictor of all-cause mortality, highlighting its clinical significance (Wagner et al., 2015).

Bilirubin in Relation to Sleep Patterns and Oxidative Stress

The circadian variability of bilirubin in healthy individuals has been investigated, revealing its association with sleep patterns and oxidative stress. This study examined bilirubin variations in individuals during normal night sleep and during acutely displaced sleep, indicating the importance of timing in bilirubin sampling to minimize intraindividual variation (Larsson et al., 2009).

Bilirubin Transporters and Metabolic Functions

Research has delved into the membrane transporters for bilirubin and its conjugates, providing insights into its metabolic functions and transport mechanisms. This systematic review covered experimental models demonstrating the function of various membrane transporters, crucial for understanding bilirubin's physiological roles and potential therapeutic applications (Čvorović & Passamonti, 2017).

Bilirubin and Obesity-Related Metabolic Health

A study exploring bilirubin's role in different obesity phenotypes discovered that the metabolically healthy obesity group exhibited increased bilirubin levels compared to the metabolically unhealthy group. This research suggests a potential protective effect of bilirubin in metabolic health and obesity (Fu et al., 2022).

properties

Product Name

Bilirubin(2-)

Molecular Formula

C33H34N4O6-2

Molecular Weight

582.6 g/mol

IUPAC Name

3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14-

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-L

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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